molecular formula C6H5ClN4 B8624692 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B8624692
M. Wt: 168.58 g/mol
InChI Key: QVUPXJKWAPPSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

QVUPXJKWAPPSNF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-amino-4-chloro-1H-pyrrole-2-carbonitrile (3.4 g, 24.02 mmol) in EtOH (160 mL) was added formamidinium acetate (25 g, 240.2 mmol). The mixture was heated to 80° C. over night. TLC analysis indicated that there was complete conversion of starting material. The reaction mixture was cooled to room temperature and then filtered. Ethanol was removed under reduced pressure and the remaining solids were purified by column chromatography (EtOAc) to afford 2.2 g of the above compound (13.1 mmol, yield 54%). 1H-NMR (MeOD-d4) δ 7.77 (s, 1H), 7.56 (d, J=1.6 Hz, 1H), 6.82 (d, J=1.6 Hz, 1H); LCMS RT=1.30 min; MS {M+H]+=168.8
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
54%

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